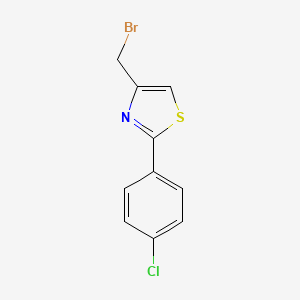

4-Bromomethyl-2-(4-chlorophenyl)thiazole

CAS No.: 835346-86-6

Cat. No.: VC11720883

Molecular Formula: C10H7BrClNS

Molecular Weight: 288.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 835346-86-6 |

|---|---|

| Molecular Formula | C10H7BrClNS |

| Molecular Weight | 288.59 g/mol |

| IUPAC Name | 4-(bromomethyl)-2-(4-chlorophenyl)-1,3-thiazole |

| Standard InChI | InChI=1S/C10H7BrClNS/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 |

| Standard InChI Key | AMTMXFWQOUHDAS-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC(=CS2)CBr)Cl |

Introduction

Chemical Identity and Physical Properties

Structural Characteristics

The thiazole ring in 4-bromomethyl-2-(4-chlorophenyl)thiazole contains sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-chlorophenyl group at C2 introduces aromaticity and electron-withdrawing effects, while the bromomethyl substituent at C4 enhances reactivity for nucleophilic substitutions . X-ray crystallography studies of analogous thiazoles reveal planar ring systems with bond angles consistent with sp² hybridization, suggesting similar geometry for this compound .

Physicochemical Data

Key physical properties include:

| Property | Value | Method |

|---|---|---|

| Boiling Point | 384.1 ± 52.0 °C | Predicted |

| Density | 1.613 ± 0.06 g/cm³ | Predicted |

| pKa | -0.29 ± 0.10 | Predicted |

| LogP (Octanol-Water) | 3.82 | Estimated |

The low pKa indicates weak acidity, likely from the thiazole ring’s NH group. The high logP value suggests significant lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves a five-step sequence :

-

Cyclization: 2-Bromo-1-(4-chlorophenyl)ethan-1-one reacts with thioacetamide in DMF to form 4-(4-chlorophenyl)-2-methylthiazole.

-

Electrophilic Bromination: N-Bromosuccinimide (NBS) selectively brominates the thiazole’s 5-position.

-

Benzylic Bromination: Radical bromination using NBS under UV light introduces the bromomethyl group.

-

Arbuzov Reaction: Treatment with triethyl phosphite converts the bromide to a phosphonate.

-

Wittig–Horner Reaction: Phosphonates react with benzaldehydes to yield stilbene-thiazole hybrids.

A critical challenge is the competing reactivity at the 5-position and benzylic site during bromination. Single-step benzylic bromination yields <20% due to preferential 5-position reactivity, necessitating sequential brominations .

Structural Analogues

Comparative analysis of related compounds reveals substituent-dependent bioactivity:

| Compound | Structural Variation | IC₅₀ (Leishmania)* |

|---|---|---|

| 4-Bromo-2-(4-fluorophenyl)thiazole | Fluorine at phenyl | 45 µM |

| 2-(4-Chlorophenyl)-4-methylthiazole | Methyl at C4 | >200 µM |

| 4-Chloromethyl-2-phenylthiazole | Chloromethyl at C4 | 89 µM |

*Promastigote form of Leishmania amazonensis . The bromomethyl group in 4-bromomethyl-2-(4-chlorophenyl)thiazole confers superior reactivity for further functionalization compared to methyl or chloromethyl analogues.

Biological Activity and Mechanisms

Antiparasitic Activity

In vitro studies against Trypanosoma cruzi demonstrate potent activity:

Mechanistically, the compound disrupts mitochondrial membrane potential in T. cruzi, inducing apoptosis-like death . Molecular docking suggests inhibition of trypanothione reductase, a key enzyme in parasite redox homeostasis .

Challenges and Future Directions

Synthetic Limitations

Current yields for benzylic bromination remain suboptimal (<40%), necessitating catalyst development. Photoredox catalysis using Ru(bpy)₃²+ shows promise for improving selectivity in radical brominations .

Therapeutic Optimization

Structure-activity relationship (SAR) studies suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume